![molecular formula C27H25P B12515449 Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane CAS No. 819867-22-6](/img/structure/B12515449.png)
Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further substituted with a propan-2-yl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane typically involves the reaction of a biphenyl derivative with a phosphane reagent. One common method is the reaction of 2-bromo-1,1’-biphenyl with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.
Industrial Production Methods
On an industrial scale, the production of Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction conditions, such as temperature and pressure, are crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metals like palladium or platinum are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Biphenyls: Resulting from electrophilic aromatic substitution.
Metal Complexes: Formed from coordination reactions with transition metals.
Applications De Recherche Scientifique
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for catalytic processes, facilitating various chemical transformations. The biphenyl structure also allows for π-π interactions with aromatic systems, enhancing its reactivity and selectivity in certain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A related compound with a similar biphenyl structure but lacking the phosphane group.
Phenylacetone: Another related compound with a phenyl group attached to a ketone, differing in functional groups and reactivity.
Uniqueness
Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane is unique due to the presence of the phosphane group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and as a building block for more complex molecules.
Propriétés
Numéro CAS |
819867-22-6 |
|---|---|
Formule moléculaire |
C27H25P |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
diphenyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C27H25P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h3-21H,1-2H3 |
Clé InChI |
FZLSKSDSHXFQGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


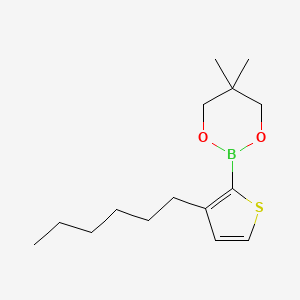
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
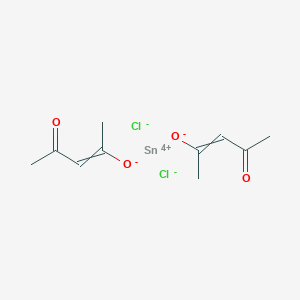
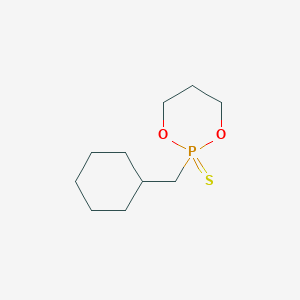
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)
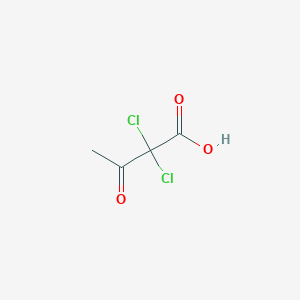
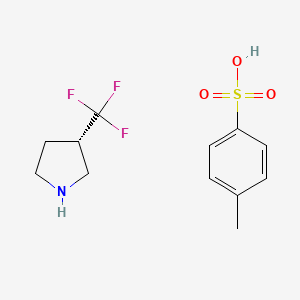
![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)

![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
